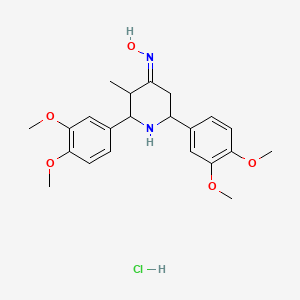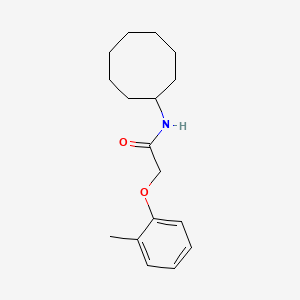![molecular formula C16H21N3O3 B5873991 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a chemical compound that has been widely studied in scientific research. It belongs to the class of diazatricyclic compounds and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood. However, it has been suggested that the compound acts on the GABAergic system, which is involved in regulating anxiety and stress. It has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been extensively studied. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Moreover, it has been shown to have anxiolytic and sedative effects, which can help alleviate anxiety and promote relaxation.
実験室実験の利点と制限
The advantages of using 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol in lab experiments include its high potency and selectivity for specific receptors. Furthermore, it has a relatively low toxicity profile, which makes it a safe compound to use in research studies. However, its limitations include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are numerous future directions for research on 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One potential area of study is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as a therapeutic agent for addiction and withdrawal symptoms. Furthermore, its potential use in cancer therapy and as an antimicrobial agent warrants further investigation.
Conclusion:
In conclusion, this compound is a compound with diverse biochemical and physiological effects. Its potential use as a therapeutic agent for various diseases makes it a promising compound for future research. The synthesis method has been extensively studied and optimized, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves the reaction of 4-nitrophenylhydrazine with 2,4-pentanedione in the presence of sodium acetate and acetic acid. The resulting product is then treated with sodium borohydride to obtain the final compound. This synthesis method has been extensively studied and optimized to provide high yields of the compound.
科学的研究の応用
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been studied for its potential use as a therapeutic agent for various diseases. It has been found to have antitumor, antiviral, and antibacterial properties. In addition, it has been shown to have a positive effect on the central nervous system, including improving cognitive function and memory retention. Furthermore, it has been studied as a potential treatment for addiction and withdrawal symptoms.
特性
IUPAC Name |
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-3-5-12(6-4-11)19(21)22/h3-6,13-14,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFLFIDLGILIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5873983.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)

